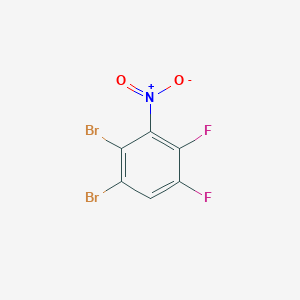

1,2-Dibromo-4,5-difluoro-3-nitrobenzene

Vue d'ensemble

Description

1,2-Dibromo-4,5-difluoro-3-nitrobenzene is an aromatic compound with the molecular formula C₆HBr₂F₂NO₂ It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4,5-difluoro-3-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. One common method involves the following steps:

Bromination: Benzene is first brominated using bromine (Br₂) in the presence of a catalyst such as iron (Fe) to form dibromobenzene.

Fluorination: The dibromobenzene is then fluorinated using a fluorinating agent like antimony trifluoride (SbF₃) or hydrogen fluoride (HF) to introduce fluorine atoms.

Nitration: Finally, the fluorinated dibromobenzene undergoes nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Dibromo-4,5-difluoro-3-nitrobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles or electrophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Reduction: Catalytic hydrogenation using H₂ and Pd/C is a common method for reducing the nitro group.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, although the reaction conditions need to be carefully controlled.

Major Products

Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields 1,2-difluoro-4,5-dimethoxy-3-nitrobenzene.

Reduction: The major product is 1,2-dibromo-4,5-difluoro-3-aminobenzene.

Oxidation: Products vary based on the extent of oxidation and the specific conditions used.

Applications De Recherche Scientifique

Pharmaceutical Development

1,2-Dibromo-4,5-difluoro-3-nitrobenzene has been investigated for its potential as a pharmaceutical intermediate. Its derivatives have shown promise in the development of novel drugs targeting specific biological pathways:

- BCL6 Degradation : Recent studies have highlighted the compound's role in the synthesis of inhibitors that target BCL6, a protein implicated in various cancers. Modifications to the compound have led to improved pharmacokinetic properties and enhanced cellular activity against cancer cells .

Material Science

The compound's unique halogenated structure allows it to be used in the synthesis of advanced materials:

- Polymer Chemistry : Its derivatives are utilized in the creation of specialized polymers with enhanced thermal stability and chemical resistance. These materials find applications in electronics and coatings where robust performance is essential.

Table 1: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nitration | Fuming sulfuric acid + nitric acid | 94 |

| Reduction | Palladium catalyst under hydrogen | 93 |

| Reduction (Alternative) | Iron powder + calcium chloride | 88 |

Table 2: Pharmaceutical Applications

| Application Area | Compound Derivative | Target Disease |

|---|---|---|

| Cancer Treatment | BCL6 Inhibitors | Lymphoma |

| Anti-inflammatory Agents | Modified Nitro Compounds | Autoimmune Diseases |

Case Studies

- BCL6 Inhibitor Development :

- Material Properties Enhancement :

Mécanisme D'action

The mechanism by which 1,2-dibromo-4,5-difluoro-3-nitrobenzene exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Dibromo-4,5-difluorobenzene: Lacks the nitro group, making it less reactive in redox reactions.

1,2-Dibromo-4,5-dinitrobenzene: Contains an additional nitro group, increasing its electron-withdrawing properties.

1,2-Difluoro-4,5-dinitrobenzene: Lacks bromine atoms, affecting its substitution reactions.

Uniqueness

1,2-Dibromo-4,5-difluoro-3-nitrobenzene is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution and reduction reactions, making it valuable for various research applications.

Activité Biologique

1,2-Dibromo-4,5-difluoro-3-nitrobenzene (DBDFNB) is a halogenated aromatic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring. This unique combination of substituents contributes to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of DBDFNB, focusing on its interactions with various biological targets, mechanisms of action, and relevant research findings.

- Chemical Formula : CHBrFNO

- Molecular Weight : Approximately 298.89 g/mol

- Structure : The compound features two bromine atoms at positions 1 and 2, a fluorine atom at position 4, and a nitro group at position 5 of the benzene ring.

Enzyme Inhibition

DBDFNB has been studied for its inhibitory effects on specific cytochrome P450 enzymes, including CYP1A2 and CYP2C9. These enzymes are crucial for drug metabolism and the biotransformation of xenobiotics. The inhibitory action suggests potential implications for pharmacokinetics and toxicology in drug development.

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive | |

| CYP2C9 | Non-competitive |

Antimicrobial Properties

Research indicates that DBDFNB exhibits antimicrobial activity against various bacterial strains. Its structural components may enhance its ability to disrupt microbial cell membranes or interfere with metabolic pathways.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory | |

| Staphylococcus aureus | Inhibitory |

The mechanism by which DBDFNB exerts its biological effects is primarily through the formation of strong interactions with biomolecules due to its halogen and nitro groups. These interactions can lead to:

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles in biological systems.

- Reduction Reactions : The nitro group can be reduced to form an amino group, potentially altering the compound's biological activity.

Study on Cytochrome P450 Inhibition

A study conducted by Zhang et al. (2023) evaluated the inhibitory effects of DBDFNB on CYP1A2 and CYP2C9. The results demonstrated that DBDFNB significantly inhibited both enzymes in vitro, suggesting potential implications for drug-drug interactions in therapeutic contexts.

Antimicrobial Activity Assessment

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested DBDFNB against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound showed significant antimicrobial activity, indicating its potential as a lead compound for developing new antibiotics.

Propriétés

IUPAC Name |

1,2-dibromo-4,5-difluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)5(10)6(4(2)8)11(12)13/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVCXRRZIUMPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr2F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278828 | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1481-57-8 | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1481-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.